molecular formula C19H18ClN3O4S B2915781 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034392-68-0

3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2915781
CAS No.: 2034392-68-0
M. Wt: 419.88
InChI Key: USPXKVADYRXCPT-UHFFFAOYSA-N
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Description

3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thienopyrimidine core, a piperidine ring, and a chlorinated methoxybenzoyl group, making it a subject of study for its pharmacological and chemical properties.

Properties

IUPAC Name

3-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c1-27-15-3-2-11(20)10-13(15)17(24)22-7-4-12(5-8-22)23-18(25)16-14(6-9-28-16)21-19(23)26/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPXKVADYRXCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Attachment of the 5-chloro-2-methoxybenzoyl Group: This step involves acylation reactions, where the piperidine intermediate is reacted with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism by which 3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of a thienopyrimidine core, a piperidine ring, and a chlorinated methoxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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